2-甲基苯并三唑

概述

描述

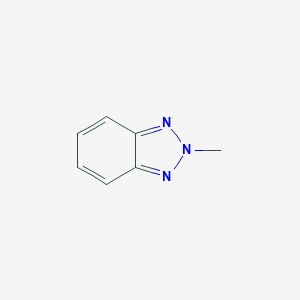

2-Methylbenzotriazole is a heterocyclic compound with the chemical formula C7H7N3. It is a derivative of benzotriazole, featuring a methyl group attached to the second position of the triazole ring. This compound is known for its versatility and has been extensively studied for its applications in various fields, including corrosion inhibition, pharmaceuticals, and material sciences .

科学研究应用

Biological Activities

2-MBT exhibits a range of biological activities that make it valuable in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has shown that 2-MBT and its derivatives possess significant antimicrobial activity. For instance, studies have demonstrated that certain benzotriazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This has led to their exploration as potential candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Some derivatives of benzotriazole have shown promise in inhibiting cancer cell proliferation. For example, modifications to the benzotriazole structure have resulted in compounds that exhibit selective toxicity towards cancer cells while sparing normal cells .

Antiparasitic Activity

Recent studies have indicated that 2-MBT derivatives can be effective against protozoan parasites, including those responsible for diseases like leishmaniasis and malaria. The structural modifications of benzotriazole have enhanced its efficacy against these pathogens .

Industrial Applications

2-MBT is utilized in various industrial processes due to its unique chemical properties.

Corrosion Inhibition

One of the primary industrial applications of 2-MBT is as a corrosion inhibitor for metals, particularly copper and its alloys. It effectively prevents corrosion by forming a protective layer on metal surfaces, thereby extending the lifespan of metal components used in various industries .

Photographic Chemicals

In the field of photography, 2-MBT is used as an antifogging agent in photographic emulsions. Its ability to stabilize silver halides during the development process enhances image quality by preventing fogging .

Chemical Intermediate

As a versatile chemical intermediate, 2-MBT serves as a precursor for synthesizing various organic compounds, including dyes and agrochemicals . This application underscores its importance in the production of specialty chemicals.

Environmental Considerations

The environmental impact of 2-MBT has been a subject of research due to its persistence in ecosystems.

Stability and Degradation

Studies indicate that 2-MBT is stable in soil and water environments, which raises concerns about its potential accumulation and toxicity to aquatic organisms . Research on the degradation pathways of 2-MBT is ongoing to assess its long-term environmental effects.

Ecotoxicity Assessments

Ecotoxicological studies have been conducted to evaluate the effects of 2-MBT on various organisms, including algae and aquatic invertebrates. Results suggest that while it may not be acutely toxic at low concentrations, chronic exposure could pose risks to aquatic ecosystems .

Case Studies

Several case studies highlight the diverse applications and effects of 2-MBT:

作用机制

Target of Action

2-Methylbenzotriazole, also known as 4(5)-Methylbenzotriazole or MeBT, is primarily used as a corrosion inhibitor . Its primary targets are various metals, including aluminum, copper, and iron . It effectively prevents the corrosion of these metals in acidic and saline aqueous solutions .

Mode of Action

The compound interacts with its targets (metals) by forming a protective layer on the metal surface, which prevents the corrosive effects of the environment . This interaction results in the prolongation of the lifespan of metal components in various industrial applications and consumer products .

Biochemical Pathways

This leads to its persistence in the environment, particularly in water supplies . The degradation products of 5-MeBT, an isomer of MeBT, include 2,5-dimethyl benzoxazole, BT, benzenamine, 2-methyl, and phenol, 2-methyl .

Pharmacokinetics

Due to its poor biodegradability and persistence in the environment, it can be inferred that the compound may have low bioavailability .

Result of Action

The primary result of 2-Methylbenzotriazole’s action is the prevention of metal corrosion . This leads to an extension of the lifespan of metal components in various applications, ranging from industrial machinery to consumer products .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of 2-Methylbenzotriazole. The compound is particularly effective in acidic and saline aqueous solutions . Its persistence in the environment, particularly in water supplies, is a concern due to its poor biodegradability . Concentrations as high as 100 mg/L have been observed near high volume airports due to aircraft deicing operations .

生化分析

Biochemical Properties

It is known that benzotriazole derivatives can interact with various enzymes, proteins, and other biomolecules . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Cellular Effects

Benzotriazole derivatives have shown a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects suggest that 2-Methylbenzotriazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzotriazole derivatives have been shown to bind with enzymes and receptors in biological systems, potentially influencing enzyme activity and gene expression . The proposed mechanism for microbial toxicity is attributed to two prominent mechanisms: the uncoupling of oxidative phosphorylation, and toxicity to membrane-bound enzymes involved in respiration .

Temporal Effects in Laboratory Settings

It is known that benzotriazole derivatives are persistent in the environment, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-Methylbenzotriazole in animal models. Benzotriazole-based PTP1B inhibitor showed remarkable antihyperglycemic effects in animal models, along with an improved oral bioavailability .

Metabolic Pathways

Benzotriazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzotriazole derivatives are known to be widely used compounds that effectively prevent the corrosion of many metals in acidic and saline aqueous solutions .

Subcellular Localization

It is known that benzotriazole derivatives can interact with various enzymes and receptors in biological systems .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylbenzotriazole can be synthesized through several methods. One common approach involves the reaction of 1H-benzotriazole with methylating agents such as methyl sulfate, diazomethane, or methyl halide. This reaction typically yields a mixture of 1-methyl- and 2-methylbenzotriazole, with the latter being the desired product . Another method involves the alkylation of 1H-benzotriazole using alkyl halides in the presence of bases like sodium hydroxide or sodium ethoxide .

Industrial Production Methods: Industrial production of 2-Methylbenzotriazole often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

化学反应分析

Types of Reactions: 2-Methylbenzotriazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups onto the triazole ring .

相似化合物的比较

Benzotriazole: The parent compound, lacking the methyl group, is also widely used as a corrosion inhibitor and in various chemical syntheses.

4(5)-Methylbenzotriazole (Tolyltriazole): Another methylated derivative, known for its similar corrosion inhibition properties.

Uniqueness: 2-Methylbenzotriazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where other derivatives may not be as effective .

生物活性

2-Methylbenzotriazole (2-MeBzTr) is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 2-MeBzTr, focusing on its antiproliferative effects, antibacterial properties, and potential applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

2-Methylbenzotriazole is characterized by its unique heterocyclic structure, which contributes to its biological activity. The molecular formula is C7H6N4, and it features a methyl group attached to the benzene ring of the benzotriazole moiety.

Antiproliferative Activity

Recent studies have demonstrated that 2-MeBzTr exhibits significant antiproliferative effects against various cancer cell lines. For instance, research involving organotin(IV) derivatives showed that 2-MeBzTr can induce cell fate changes by disrupting essential cellular functions such as proliferation. In vitro tests on the MDA-MB-231 triple-negative breast cancer cell line revealed that at concentrations around 10 µg/mL, 2-MeBzTr significantly reduced cell viability by approximately 75% (IC50 ~ 20 µM) .

Table 1: Antiproliferative Effects of 2-Methylbenzotriazole

| Concentration (µg/mL) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0.05 | >95 | - |

| 10 | ~75 | ~20 |

| 100 | <25 | - |

Antibacterial Activity

The antibacterial properties of benzotriazole derivatives, including 2-MeBzTr, have been extensively studied. Research indicates that these compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of benzotriazole showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

Case Study: Antiparasitic Activity

A study investigated the antiparasitic effects of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi, showing that certain derivatives had a dose-dependent inhibitory effect on parasite growth. Specifically, at a concentration of 50 µg/mL, one derivative induced a mortality rate of over 95% in trypomastigote forms compared to only 21% for benzotriazole itself .

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

| Compound | Concentration (µg/mL) | Parasite Mortality (%) |

|---|---|---|

| Benzotriazole | 50 | 21 |

| N-benzenesulfonylbenzotriazole | 50 | >95 |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 2-MeBzTr. In animal studies, exposure to high doses resulted in various adverse effects, including inflammation in multiple organs and changes in liver histology . The observed LD50 values ranged from approximately 546 mg/kg to over 1500 mg/kg depending on the study design .

Table 3: Toxicological Data Summary

| Animal Model | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Fischer rats | ~909 | Depressed reflexes, organ congestion |

| B6C3F1 mice | ~1755 | Nephrosis, lung inflammation |

属性

IUPAC Name |

2-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-8-6-4-2-3-5-7(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWORFEDVDWBHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168031 | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16584-00-2 | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016584002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzotriazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLBENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVC67ET4QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2-Methylbenzotriazole?

A1: 2-Methylbenzotriazole (2MeBzTr) is an aromatic heterocyclic compound. While its molecular formula is C₇H₇N₃, providing information about the constituent atoms, its structural characterization extends beyond this basic information. [] Researchers have employed techniques like X-ray crystallography to determine the spatial arrangement of atoms within the molecule, revealing details about bond lengths and angles. [] Additionally, spectroscopic data, including nuclear magnetic resonance (NMR) [] and photoelectron spectroscopy [, ], has been crucial in understanding the electronic structure and properties of 2MeBzTr.

Q2: How does the structure of 2-Methylbenzotriazole influence its reactivity?

A2: The reactivity of 2MeBzTr is significantly influenced by the presence of the methyl group at the 2-position. For instance, lithiation of 2-alkylbenzotriazoles, including 2MeBzTr, leads to unusual reactivity, resulting in the formation of coupling products and compounds derived from multiple molecules of the starting material. [] This behavior distinguishes it from other benzotriazoles and highlights the impact of structural modifications on its chemical behavior.

Q3: Can 2-Methylbenzotriazole exist in different isomeric forms?

A3: Yes, 2-Methylbenzotriazole can exist as two tautomers, specifically 1H-2-methylbenzotriazole and 2H-2-methylbenzotriazole. [] While these tautomers differ in the position of the hydrogen atom on the triazole ring, studies have shown that the 1H tautomer is significantly more stable. [] This preference for the 1H tautomer has been attributed to factors such as aromaticity and electronic interactions within the molecule.

Q4: Are there any studies on the metal complexes of 2-Methylbenzotriazole?

A4: Yes, researchers have investigated the coordination chemistry of 2MeBzTr with transition metals. [] Studies have shown that 2MeBzTr can act as a ligand, forming complexes with metals such as copper, zinc, silver, and cobalt. [] These metal complexes have exhibited notable herbicidal and antimicrobial activities, highlighting the potential of 2MeBzTr and its derivatives in various applications.

Q5: Has the synthesis of 2-Methylbenzotriazole derivatives been explored?

A5: Yes, the synthesis of 2MeBzTr derivatives has been explored, focusing on modifying its structure to investigate the impact on reactivity and properties. For instance, researchers have synthesized 4-aminoethylene derivatives of 2MeBzTr through a multi-step process involving methylation, hydrogenation, and nucleophilic substitution reactions. [, ] These derivatives could serve as precursors for further chemical transformations and offer insights into structure-activity relationships.

Q6: Are there any known applications of 2-Methylbenzotriazole and its derivatives?

A6: 2MeBzTr and its derivatives have shown potential in various applications. For instance, metal complexes of 2MeBzTr have displayed herbicidal capacity against both monocotyledons and dicotyledons. [] Furthermore, some of these metal complexes have also exhibited promising antimicrobial activity. [] These findings suggest that 2MeBzTr derivatives could be valuable lead compounds for developing novel agrochemicals and antimicrobial agents.

Q7: Have there been any studies on the polymorphism of compounds related to 2-Methylbenzotriazole?

A7: While there haven't been studies specifically focusing on the polymorphism of 2MeBzTr, a study investigated the polymorphism of N-salicylidene-4-amino-2-methylbenzotriazole (1), a derivative of 2-methylbenzotriazole. [] The researchers identified three polymorphs of this compound, each exhibiting distinct fluorescent properties attributed to variations in molecular conformation and packing within the crystal lattice. [] This finding highlights the significant impact of solid-state structure on the photophysical properties of 2MeBzTr derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。